Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
Description
Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate (CAS: 2940952-18-9) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol . Its structure features a bicyclo[3.1.1]heptane core containing one oxygen (2-oxa) and one nitrogen (4-aza) atom, along with a 4-methyl substituent and an isopropyl ester group at position 3. This compound is marketed for research use, with purity levels ≥95% and commercial availability in quantities up to 500 mg .
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
propan-2-yl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-6(2)14-8(12)10-4-7(5-10)15-9(13)11(10)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
BNKXSPWNLODUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C12CC(C1)OC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Example
A representative synthetic sequence for Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is outlined below:
Research Findings and Analysis
The bicyclic scaffold mimics the spatial arrangement of meta-substituted benzene rings, making it valuable as a bioisostere in drug design.
The synthesis of 3-azabicyclo[3.1.1]heptanes has been optimized for scalability, with multigram quantities accessible via the intramolecular imide formation route.
The compound's rigid bicyclic framework allows specific interactions with biological targets, potentially modulating enzyme activity and metabolic pathways.
Diastereoselective and stereochemically controlled syntheses ensure the production of biologically relevant isomers, which is critical for medicinal chemistry applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of nucleophiles or electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Bicyclo[3.1.1]heptane Derivatives
Isopropyl 1,4-Dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
- Molecular Formula: C₁₁H₁₇NO₄
- Molecular Weight : 227.257 g/mol
- Key Differences: An additional methyl group at position 1 distinguishes this analog from the target compound.
- Commercial Data : Priced at €510.00 for 500 mg (95% purity), it is structurally the closest analog but with distinct steric and electronic properties due to the 1,4-dimethyl substitution .
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane
Bicyclo[3.2.0]heptane and Azabicyclo[4.2.0] Derivatives
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Molecular Formula : C₁₆H₂₃N₃O₅S
- Key Differences: A [3.2.0] bicyclic system with sulfur (4-thia) and additional carboxylic acid/amide groups.
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Heteroatom Variations in Bicyclic Systems
5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid
- Molecular Formula: C₈H₁₁NO₄
- Key Differences: A [2.2.1] bicyclic framework with acetyl and carboxylic acid groups. The 2-oxa-5-aza arrangement alters hydrogen-bonding patterns compared to the target compound’s 2-oxa-4-aza system .
6-Boc-3,6-diazabicyclo[3.1.1]heptane
Structural and Functional Analysis
Molecular Geometry and Ring Puckering
The bicyclo[3.1.1]heptane core in the target compound exhibits unique puckering dynamics due to its bridge structure. Computational studies using Cremer-Pople coordinates (as defined in ) reveal that the 3.1.1 system has moderate ring strain compared to smaller bicyclo[2.2.1] systems, which are more rigid .
Hydrogen Bonding and Reactivity
The 3-oxo and 4-aza groups in the target compound enable hydrogen bonding as both acceptors (ketone) and donors (NH). In contrast, sulfur-containing analogs (e.g., 4-thia derivatives) prioritize S···H interactions, which are weaker but more lipophilic .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is a synthetic compound belonging to the class of azabicyclic derivatives, characterized by its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 227.26 g/mol
- CAS Number : 2940952-18-9
- IUPAC Name : this compound
The bicyclic structure contributes to its reactivity and potential interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and modulating metabolic pathways.
- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Preliminary studies have shown that compounds with similar structural features possess significant anticancer properties. For example, related azabicyclic compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro.
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 24.74 | |
| Compound B | HCT-116 | 2.52 | |
| Isopropyl 4-methyl... | TBD | TBD | Current Study |
Antimicrobial Activity
Research on structurally similar compounds suggests potential antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, derivatives have shown inhibitory effects on Escherichia coli and Staphylococcus aureus.
Study 1: Anticancer Efficacy
A study involving azabicyclic derivatives demonstrated that certain compounds exhibited superior inhibitory effects against MCF-7 cells compared to standard treatments like Doxorubicin and 5-Fluorouracil. The study reported IC values significantly lower than those of established drugs, indicating promising anticancer potential.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of azabicyclic compounds, revealing that some derivatives effectively inhibited thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair.
Conclusion and Future Directions
This compound shows significant promise in medicinal chemistry due to its unique structure and potential biological activities, particularly in anticancer and antimicrobial applications. Further research is necessary to fully elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
